![molecular formula C13H26N2O4 B1528809 2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid CAS No. 1404688-53-4](/img/structure/B1528809.png)
2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid
Overview
Description
“2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid” is a chemical compound with the CAS Number: 1404688-53-4 . It has a molecular weight of 274.36 . It is usually in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “2- [ (tert-butoxycarbonyl)amino]-4- (diethylamino)butanoic acid” and its InChI Code is "1S/C13H26N2O4/c1-6-15 (7-2)9-8-10 (11 (16)17)14-12 (18)19-13 (3,4)5/h10H,6-9H2,1-5H3, (H,14,18) (H,16,17)" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.36 and is typically in powder form .Scientific Research Applications
Synthesis and Polymer Applications
Synthesis of Ortho-linked Polyamides
Research has demonstrated the synthesis of ortho-linked polyamides using derivatives related to 2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid. These polyamides show excellent solubility in polar solvents, high thermal stability, and are capable of forming transparent, flexible, and tough films, indicating their potential for advanced material applications (Hsiao et al., 2000).
Preparation of Electrophilic Building Blocks
Another study focused on the preparation of electrophilic building blocks for synthesizing enantiomerically pure compounds using cyclic acetals derived from amino and hydroxy acids, highlighting the compound's utility in constructing chiral molecules (Zimmermann & Seebach, 1987).
Fluorinated Amino Acids Synthesis
The synthesis of perfluoro-tert-butyl 4-hydroxyproline as derivatives for sensitive application in 19F NMR showcases the compound's significance in creating probes for medicinal chemistry and peptide studies, illustrating its versatility in enhancing NMR sensitivity (Tressler & Zondlo, 2014).
Asymmetric Synthesis and Catalysis
Versatile Intermediates for Amine Synthesis
N-tert-Butanesulfinyl imines derived from 2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid have been identified as versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the efficient creation of highly enantioenriched amines, including amino acids and amino alcohols, showcasing the compound's utility in asymmetric synthesis (Ellman et al., 2002).
Safety and Hazards
properties
IUPAC Name |
4-(diethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-6-15(7-2)9-8-10(11(16)17)14-12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOZDWXLSALQHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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